molecular formula C19H16N2O6 B12922987 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)propyl)- CAS No. 78497-51-5

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)propyl)-

Cat. No.: B12922987
CAS No.: 78497-51-5
M. Wt: 368.3 g/mol
InChI Key: GUTMVLOMRYXGMA-UHFFFAOYSA-N
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Description

5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrimidine ring with a furochromen moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile, followed by the formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s furochromen moiety is known to interact with DNA, leading to the formation of cross-links that can inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in cancerous cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione apart from similar compounds is its unique combination of a pyrimidine ring and a furochromen moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

78497-51-5

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

5-methyl-1-[3-(7-oxofuro[3,2-g]chromen-9-yl)oxypropyl]pyrimidine-2,4-dione

InChI

InChI=1S/C19H16N2O6/c1-11-10-21(19(24)20-18(11)23)6-2-7-25-17-15-13(5-8-26-15)9-12-3-4-14(22)27-16(12)17/h3-5,8-10H,2,6-7H2,1H3,(H,20,23,24)

InChI Key

GUTMVLOMRYXGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3

Origin of Product

United States

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